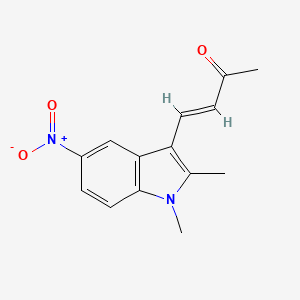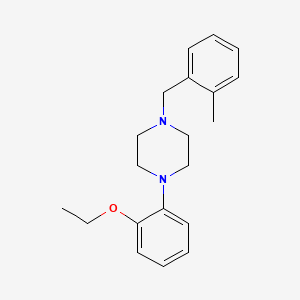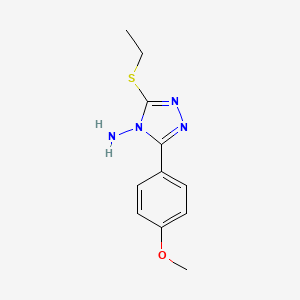![molecular formula C22H22N4O B5659178 (3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine](/img/structure/B5659178.png)
(3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of analogues similar to the target compound involves efficient synthetic routes exploring a variety of substitution patterns. For instance, Wagman et al. (2017) developed synthetic routes for a related family of compounds, showcasing the ability to access a diverse array of analogues through modifications at specific positions on the core structure (Wagman et al., 2017). This approach may be applicable to the synthesis of "(3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine," focusing on the optimization of substituents to enhance the compound's desired properties.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray crystallography, NMR, and computational methods. For example, studies by Grošelj et al. (2013) and Evans (2007) on closely related molecules have illustrated the importance of stereochemistry and the impact of substituents on the molecular conformation (Grošelj et al., 2013); (Evans, 2007). These analyses are critical for understanding the three-dimensional arrangement of atoms in the molecule and its implications for reactivity and interaction with biological targets.
Chemical Reactions and Properties
The reactivity of pyrrolidine and pyrimidine derivatives can be influenced by their structural features. Research by Ibberson et al. (2023) on derivatives with similar structural motifs has demonstrated a variety of chemical reactions these compounds can undergo, providing insights into their functional group transformations and potential chemical properties (Ibberson et al., 2023).
Physical Properties Analysis
The physical properties of chemical compounds like melting points, solubility, and crystallinity are often determined experimentally. Studies on structurally similar compounds can offer predictions about the physical behavior of "(3R*,4S*)-1-[(4-methyl-2-phenylpyrimidin-5-yl)carbonyl]-4-phenylpyrrolidin-3-amine," including its solubility in various solvents and its thermal stability.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for understanding the compound's behavior in chemical reactions and biological systems. The work by Duan et al. (2019) on phenylpyrrolidinyl sulfones highlights the role of structural elements in achieving selectivity and reactivity, providing a model for investigating the chemical properties of our target compound (Duan et al., 2019).
Eigenschaften
IUPAC Name |
[(3R,4S)-3-amino-4-phenylpyrrolidin-1-yl]-(4-methyl-2-phenylpyrimidin-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-15-18(12-24-21(25-15)17-10-6-3-7-11-17)22(27)26-13-19(20(23)14-26)16-8-4-2-5-9-16/h2-12,19-20H,13-14,23H2,1H3/t19-,20+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIENFWVYVNHFMZ-UXHICEINSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)N2CC(C(C2)N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1C(=O)N2C[C@@H]([C@H](C2)N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-3-[5-(1H-imidazol-1-ylmethyl)-4-methyl-4H-1,2,4-triazol-3-yl]piperidine-1-carboxamide](/img/structure/B5659102.png)
![4-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5659113.png)
![1-(3-methylpyridin-4-yl)-4-[4-(trifluoromethyl)pyrimidin-2-yl]-1,4-diazepane](/img/structure/B5659115.png)


![4-({[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino}carbonyl)phenyl acetate](/img/structure/B5659131.png)
![(1S*,5R*)-3-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5659146.png)
![5-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5659148.png)

![N-(4-{[benzyl(2-hydroxyethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5659151.png)
![{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}(2-thienyl)methanol](/img/structure/B5659162.png)
![2-phenyl-N-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5659168.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidin-3-ylbenzamide](/img/structure/B5659174.png)
![1,3-dimethyl-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-1H-indole-2-carboxamide](/img/structure/B5659175.png)